

Pefloxacin Mesylate Dihydrate protein binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

[Get Quote](#)

Quantitative Protein Binding Affinity Data

The table below summarizes the key binding parameters of Pefloxacin (PFLX) with various proteins, as determined by fluorescence quenching and other spectroscopic methods.

Protein Target	Binding Constant (K)	Number of Binding Sites (n)	Reference System / Notes
Bovine Lactoferrin (BLf) [1]	(1.06×10^5) L/mol	1.85	In vitro study in Tris-HCl buffer (pH 7.4).
Human Serum Albumin (HSA) [1]	(7.04×10^4) L/mol	1.13	In vitro study in Tris-HCl buffer (pH 7.4).
Transferrin (Tf) [2]	Data not fully quantified	Information missing	Hydrophobic interactions and hydrogen bonds were identified as the main binding forces.
General Serum Proteins [3]	Not Applicable	Not Applicable	Reported protein binding is 20-30% for Pefloxacin.

Detailed Experimental Protocols

The quantitative data in the table above were primarily obtained using the following methodologies:

- **Fluorescence Quenching Spectroscopy:** This was the core technique used to study the binding of PFLX to Bovine Lactoferrin (BLf) and Human Serum Albumin (HSA) [1].
 - **Procedure:** Solutions of BLf or HSA (1.00×10^{-5} mol/L) in a Tris-HCl buffer (pH 7.4, with 0.1 mol/L NaCl to maintain ionic strength) were titrated with incremental amounts of a PFLX stock solution (5.0×10^{-4} mol/L) [1].
 - **Measurement:** The fluorescence emission spectra of the protein (for HSA: $\lambda_{ex}=295$ nm, $\lambda_{em}=300-550$ nm; for BLf: $\lambda_{ex}=290$ nm, $\lambda_{em}=295-550$ nm) were recorded after each addition of PFLX. The quenching of the protein's intrinsic fluorescence upon binding was measured [1].
 - **Data Analysis:** The fluorescence quenching data were analyzed using the **Scatchard equation** to calculate the binding constant (K) and the number of binding sites (n) [1].
- **Synchronous Fluorescence Spectroscopy:** This method was used in conjunction with fluorescence quenching to analyze the conformational changes in BLf and HSA induced by binding with PFLX, providing insight into the microenvironment around amino acid residues [1].
- **Förster-type Energy Transfer:** This analysis was performed to estimate the binding distance (r) and the energy-transfer efficiency (E) between the drug and the amino acid residues in the proteins [1].

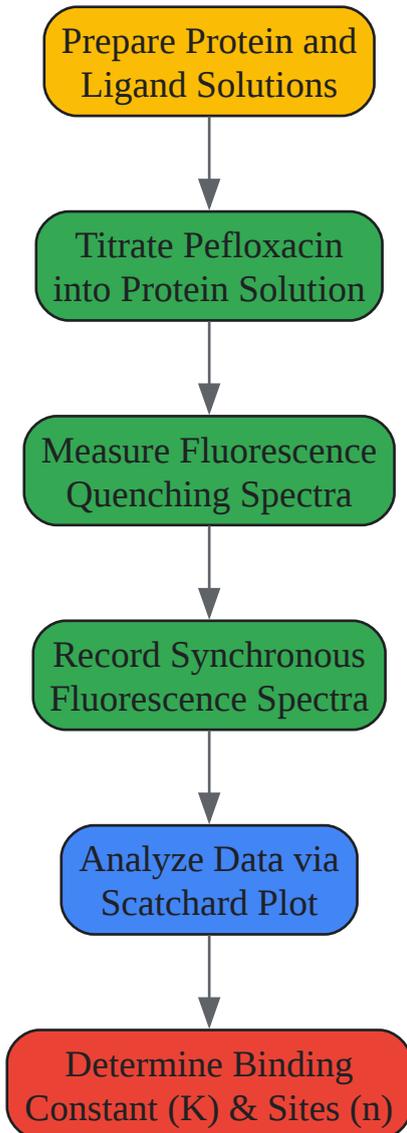
Mechanism of Action & Complexation

Understanding Pefloxacin's mechanism and its behavior in complex with metals is crucial for a complete picture.

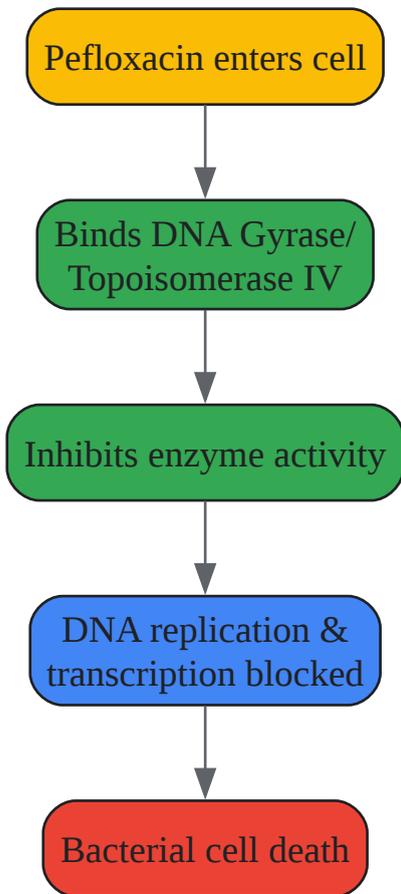
- **Primary Mechanism:** Pefloxacin is a fluoroquinolone antibiotic. Its **bactericidal action** results from inhibiting two key bacterial enzymes: **DNA gyrase** (primary target in gram-negative bacteria) and **topoisomerase IV** (primary target in gram-positive bacteria). This inhibition disrupts bacterial DNA replication and transcription [3].
- **Copper Complexation:** Research shows that Pefloxacin can form complexes with metal ions like copper (Cu(II)). These **copper-based complexes often exhibit enhanced antimicrobial activity** compared to the parent drug alone. For instance, one study reported that a binary copper-pefloxacin complex showed enhanced potency against various microbial species, including a high binding affinity in docking simulations with an *E. coli* receptor (5I2D) [4]. This suggests that metal complexation is a strategy to improve the drug's efficacy and potentially alter its interaction with biological targets.

Research Workflow & Mechanism

The following diagrams outline the general experimental workflow for studying protein binding and the core antibacterial mechanism of Pefloxacin.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Research Implications & Gaps

The available data provides a starting point, but several areas require further investigation:

- **Interpret the Available Data:** The binding constants indicate that Pefloxacin forms moderately stable complexes with Bovine Lactoferrin and Human Serum Albumin. The ~2 binding sites on Lactoferrin are particularly interesting, as this protein naturally has two iron-binding lobes [1].
- **Acknowledge the Comparison Gap:** A significant limitation is the **lack of head-to-head experimental data** comparing Pefloxacin's binding affinity directly with other fluoroquinolones (e.g., ciprofloxacin, levofloxacin) against the same set of protein targets under identical conditions.
- **Explore Modern Predictive Methods:** The field is advancing with **Geometric Deep Learning models** like IPBind and InterGraph [5] [6]. These tools can predict protein-ligand binding affinity from 3D structures and could be valuable for *in silico* comparisons of Pefloxacin with its alternatives, helping to fill the current experimental gap.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Binding interactions of pefloxacin mesylate with bovine ... [pmc.ncbi.nlm.nih.gov]
2. [Molecular Transport Mechanism of Pefloxacin Mesylate ... [pubmed.ncbi.nlm.nih.gov]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Pefloxacin [go.drugbank.com]
4. A perception into binary and ternary copper (II) complexes [pmc.ncbi.nlm.nih.gov]
5. Encoding Protein-Ligand Interactions: Binding Affinity ... [chemrxiv.org]
6. Accurate and generalizable protein-ligand binding affinity ... [arxiv.org]

To cite this document: Smolecule. [Pefloxacin Mesylate Dihydrate protein binding affinity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538880#pefloxacin-mesylate-dihydrate-protein-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com